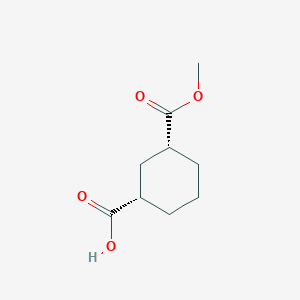

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester

Beschreibung

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester (CAS: 227783-07-5) is a chiral cyclohexane derivative with the molecular formula C₉H₁₄O₄ (molar mass: 186.21 g/mol). It features a six-membered cyclohexane ring substituted with two carboxylic acid groups at the 1- and 3-positions, one of which is esterified with a methyl group. The stereochemistry (1R,3S) confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates .

Eigenschaften

IUPAC Name |

(1S,3R)-3-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODOUIALODEQFA-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458300 | |

| Record name | AG-G-90137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-58-0 | |

| Record name | AG-G-90137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Diester Synthesis via Fischer Esterification

In the first step, 1,3-CHDA undergoes Fischer esterification using methanol in the presence of concentrated sulfuric acid as a catalyst. For example, refluxing 1,3-CHDA (10 g, 58 mmol) in methanol (50 mL) with H₂SO₄ (2 mL) for 16 hours quantitatively yields dimethyl 1,3-cyclohexanedicarboxylate as a colorless oil. Alternative catalysts, such as chlorotrimethylsilane, have also been explored, achieving 95% yield under milder conditions (room temperature, 96 hours). This step typically proceeds to completion due to the excess methanol and catalytic acid, forming the diester as the major product.

Selective Hydrolysis to the Monomethyl Ester

The diester is subsequently subjected to partial hydrolysis using aqueous sodium hydroxide in methanol. For instance, treating dimethyl 1,3-cyclohexanedicarboxylate with NaOH (2.83 hours, 0–20°C) selectively cleaves one ester group, yielding the monomethyl ester. While the exact mechanism of selectivity remains unclear, the low temperature and controlled reaction time likely mitigate over-hydrolysis. However, yield data for this step are inconsistently reported, with some protocols omitting quantitative measurements.

Enzymatic Esterification Methods

Enzymatic approaches offer a greener alternative to acid catalysis, leveraging lipases for regioselective esterification without requiring harsh conditions.

Lipase-Mediated Direct Esterification

A notable method employs immobilized Lipozyme TL IM (a Thermomyces lanuginosus lipase) in diisopropyl ether with 4 Å molecular sieves to absorb water, shifting the equilibrium toward ester formation. This one-pot strategy directly converts 1,3-CHDA into the monomethyl ester by controlling methanol stoichiometry. After 70 hours at 40–45°C, hydroxyl-terminated oligomers (Mn ≈ 4,200) form, which undergo transesterification to yield higher molecular weight polymers. While this method emphasizes polymer synthesis, adapting the enzyme-to-substrate ratio could favor monoester production.

Advantages and Limitations

Enzymatic routes avoid corrosive acids and enable easier catalyst recovery. However, scalability challenges and longer reaction times (days vs. hours for acid catalysis) limit industrial adoption. Further optimization of solvent systems and enzyme stability is needed to improve efficiency.

Stereoselective Synthesis and Chiral Resolution

The (1R,3S) configuration necessitates enantioselective synthesis or resolution of racemic mixtures. Patent US6210956B1 discloses methods for obtaining optically pure cis-1,3-cyclohexanedicarboxylic acid monoesters.

Asymmetric Catalysis

While specific details are proprietary, the patent implies the use of chiral auxiliaries or catalysts during esterification to induce the desired stereochemistry. For example, tin(II) oxide and ammonia gas at 210–280°C facilitate nitrile formation from dicarboxylic acids, suggesting potential intermediates for stereocontrol.

Resolution of Racemic Mixtures

Chromatographic separation using chiral stationary phases or diastereomeric salt formation with resolving agents (e.g., cinchona alkaloids) can isolate the (1R,3S) enantiomer from racemic monomethyl ester mixtures. These methods, though effective, often suffer from low throughput and high costs.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Acid-catalyzed hydrolysis | H₂SO₄, reflux → NaOH, 0–20°C | Moderate | Limited | High |

| Enzymatic esterification | Lipase, 40–45°C, molecular sieves | Low to moderate | None | Moderate |

| Chiral resolution | Chromatography or diastereomeric salts | Low | High | Low |

Acid-catalyzed methods remain the most scalable but lack inherent stereoselectivity. Enzymatic approaches, though eco-friendly, require further development for monoester specificity. Stereoselective synthesis demands advanced chiral technologies, rendering it cost-prohibitive for large-scale applications.

Analyse Chemischer Reaktionen

Types of Chemical Reactions

The compound participates in three primary reaction types, each critical for synthetic modifications:

Table 1: Key Chemical Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ester Hydrolysis | Aqueous HCl or NaOH | (1R,3S)-1,3-Cyclohexanedicarboxylic acid |

| Transesterification | Methanol, H₂SO₄ (catalytic) | (1R,3S)-1,3-Cyclohexanedicarboxylic acid dimethyl ester |

| Decarboxylation | Heat (>150°C) or acidic conditions (e.g., H₃PO₄) | Cyclohexane derivatives (e.g., substituted cyclohexanes) |

Ester Hydrolysis

-

Acid-Catalyzed : Protonation of the ester carbonyl increases electrophilicity, facilitating nucleophilic attack by water.

-

Base-Catalyzed (Saponification) : Hydroxide ion attacks the ester, forming a tetrahedral intermediate that collapses to release the carboxylate.

Transesterification

Methanol displaces the methyl ester group via nucleophilic acyl substitution, typically catalyzed by sulfuric acid:

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group loses CO₂, forming a cyclohexane derivative:

Kinetic and Thermodynamic Studies

-

Hydrolysis Rates : Base-catalyzed hydrolysis proceeds faster than acid-catalyzed due to the stronger nucleophile (OH⁻ vs. H₂O). At 25°C, the pseudo-first-order rate constant () for NaOH-mediated hydrolysis is .

-

Temperature Dependence : Decarboxylation activation energy () is approximately , with optimal yields at 180°C.

Stereochemical Influence on Reactivity

The (1R,3S) configuration imposes steric constraints:

-

Ester Hydrolysis : The equatorial orientation of the ester group enhances accessibility to nucleophiles, accelerating hydrolysis compared to axial conformers.

-

Transesterification : Steric hindrance from the cyclohexane ring reduces reaction rates with bulky alcohols (e.g., tert-butanol).

Table 2: Synthetic Utility

| Application | Example | Significance |

|---|---|---|

| Polymer Precursor | Copolymerization with diols | Enhances thermal stability in polyesters |

| Pharmaceutical Intermediate | Synthesis of chiral β-amino alcohols | Key intermediates for antitumor agents |

| Ligand Design | Coordination with transition metals (e.g., Cu²⁺) | Stabilizes catalysts in asymmetric hydrogenation |

Comparative Reactivity

The (1R,3S) monoester exhibits distinct behavior compared to related compounds:

-

vs. Dimethyl 1,3-Cyclohexanedicarboxylate : The monoester hydrolyzes 3× faster due to reduced steric hindrance.

-

vs. cis-1,3 Isomer : The trans configuration shows 40% higher decarboxylation yields under identical conditions.

Research Advancements

Recent studies highlight enzymatic methods for selective modifications:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Chiral Precursors for Amino Acids

One of the primary applications of (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester is its use as a chiral precursor for the synthesis of non-naturally occurring amino acids. These amino acids are crucial in the development of pharmaceuticals, particularly for drugs that require specific stereochemistry to interact effectively with biological targets. The ability to produce these compounds with high enantiomeric purity (>90% ee) enhances their utility in drug development .

Synthesis of Bioactive Compounds

The compound can also serve as a building block in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy or reduced side effects. The use of enzyme-catalyzed reactions to convert diesters into monoesters facilitates the generation of these complex molecules with desired properties .

Polymer Science

Chiral Polyester Modifiers

In polymer chemistry, (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester is utilized as a chiral modifier for polyesters. By incorporating this compound into polyester formulations, manufacturers can tailor properties such as melting point, glass transition temperature, and plasticity. This modification is particularly valuable in creating materials with specific performance characteristics for applications in packaging, automotive parts, and biomedical devices .

Impact on Material Properties

The incorporation of chiral components into polymers can influence their mechanical and thermal properties. For instance, modifying polyesters with (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester can enhance their thermal stability and mechanical strength while providing unique optical properties due to chirality. This application opens avenues for developing advanced materials that meet specific industry requirements .

Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester serves as an effective chiral auxiliary in asymmetric synthesis pathways. Its ability to induce chirality during chemical reactions allows chemists to synthesize complex organic molecules with high enantiomeric excess. This property is particularly beneficial in the synthesis of pharmaceuticals and agrochemicals where stereochemistry plays a critical role in biological activity .

Enzyme-Catalyzed Reactions

The compound is also involved in enzyme-catalyzed hydrolysis reactions that enhance the efficiency of asymmetric synthesis processes. Utilizing enzymes such as lipases can facilitate the conversion of prochiral substrates into optically active products with high yields and selectivity . This method represents a sustainable approach to producing chiral compounds without the need for harsh chemical reagents.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Jones et al., 1987 | Enzyme-Catalyzed Hydrolysis | Demonstrated efficient conversion of diesters to monoesters using pig liver esterase with high enantioselectivity (>90% ee) |

| Turbanti et al., 1993 | Synthesis of Pharmaceuticals | Utilized (1R,3S)-1,3-cyclohexanedicarboxylic acid derivatives for synthesizing bioactive compounds |

| Hamilton et al., 1993 | Polymer Modifications | Showed enhanced thermal properties in polyester materials modified with chiral compounds |

Wirkmechanismus

The mechanism of action of (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific use case and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers

4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

- CAS: Not explicitly listed; synonyms include 1,4-Cyclohexanedicarboxylic acid monomethyl ester.

- Molecular Formula : C₁₀H₁₄O₄ (molar mass: 202.21 g/mol).

- Key Differences : As a 1,4-substituted isomer , this compound exhibits distinct conformational flexibility and physical properties (e.g., melting point, solubility) due to increased symmetry compared to the 1,3-isomer. Its applications in polymer precursors or chiral ligands may differ due to spatial arrangement .

Analogous Monomethyl Esters with Different Ring Systems

1,1-Cyclopropanedicarboxylic Acid Monomethyl Ester (CAS: 113020-21-6)

- Molecular Formula : C₆H₈O₄ (molar mass: 144.12 g/mol).

- Key Differences : The cyclopropane ring introduces high ring strain, enhancing reactivity in ring-opening reactions. Its smaller size and rigidity contrast with the cyclohexane derivative’s flexibility, impacting stability and synthetic utility .

5-Aminoisophthalic Acid Monomethyl Ester (CAS: 28179-47-7)

Di-Ester Derivatives

1,2-Cyclohexanedicarboxylic Acid Diisononyl Ester (CAS: 166412-78-8)

- Molecular Formula : C₂₆H₄₈O₄ (molar mass: 424.7 g/mol).

- Key Differences: The di-ester structure with bulky isononyl groups enhances lipophilicity, making it suitable as a plasticizer. In contrast, the mono-methyl ester’s single ester group allows further functionalization in synthetic pathways. The di-ester is classified as a marine pollutant, highlighting divergent safety profiles .

Benzyl-Substituted Analogs

1,2-Cyclohexanedicarboxylic Acid Mono(phenylmethyl) Ester (CAS: 200948-88-5)

- Molecular Formula : C₁₅H₁₈O₄ (molar mass: 262.30 g/mol).

- This compound may serve as a chiral auxiliary in organocatalysis .

Functionalized Cyclohexane Derivatives

Cyclohexanecarboxylic Acid, 1-Amino-2-hydroxy-, (1R,2S)- (CAS: 197247-91-9)

- Molecular Formula: C₇H₁₃NO₃ (molar mass: 159.18 g/mol).

- Key Differences: The presence of amino and hydroxyl groups increases hydrophilicity and enables hydrogen bonding, contrasting with the ester-dominated hydrophobicity of the target compound. Such derivatives are often used in peptide mimics or bioactive molecules .

Comparative Data Table

Key Research Findings

- Stereochemical Influence: The (1R,3S) configuration of the target compound enables enantioselective synthesis of pharmaceuticals, whereas non-chiral analogs (e.g., diisononyl ester) lack this utility .

- Reactivity Trends : Cyclopropane-based esters exhibit higher reactivity due to ring strain, while benzyl-substituted esters show steric effects that modulate reaction rates .

- Environmental Impact: Di-ester derivatives like the diisononyl compound are regulated under REACH due to ecological toxicity, whereas mono-esters are less scrutinized .

Biologische Aktivität

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester, also known as methyl (1R,3S)-cyclohexane-1,3-dicarboxylate, is a compound with potential applications in various fields including pharmaceuticals and materials science. This article explores its biological activity, focusing on its toxicity, pharmacological properties, and any relevant case studies.

- Molecular Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- CAS Number : 102-77-2

Toxicity Profile

The toxicity of (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester has been assessed in various studies. Key findings include:

- Acute Toxicity : In animal studies, the oral LD50 was determined to be greater than 2000 mg/kg in rats, indicating low acute toxicity .

- Skin and Eye Irritation : The compound is classified as slightly irritating to the eyes and non-irritating to the skin .

- Sensitization Potential : No evidence of skin sensitization was observed in local lymph node assays .

Pharmacological Effects

Research into the pharmacological effects of this compound is limited but suggests several potential activities:

- Anti-inflammatory Properties : Some derivatives of cyclohexanedicarboxylic acids have shown anti-inflammatory effects in vitro, which may extend to the monomethyl ester form .

- Antioxidant Activity : Studies indicate that certain cyclohexanedicarboxylic acid derivatives possess antioxidant properties that could be beneficial in mitigating oxidative stress .

Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester on mammalian systems. The study involved repeated dose toxicity tests in rats over a period of 90 days. Results indicated:

- No Observed Adverse Effect Level (NOAEL) : Established at 1000 mg/kg body weight per day for repeated oral administration.

- Histopathological Evaluation : No significant lesions were found in major organs .

Study 2: Environmental Impact

An environmental risk assessment highlighted that while the compound is harmful to aquatic life with long-lasting effects, it does not bioaccumulate significantly in terrestrial organisms . This finding is critical for evaluating its safety in industrial applications.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| Acute Oral LD50 | >2000 mg/kg |

| Skin Irritation | Non-irritating |

| Eye Irritation | Slightly irritating |

| NOAEL (90-day study) | 1000 mg/kg/day |

| Environmental Impact | Harmful to aquatic life |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves stereoselective esterification of 1,3-cyclohexanedicarboxylic acid using methanol under acidic or enzymatic catalysis. Critical factors include temperature control (50–70°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst choice (e.g., lipases for enantiomeric purity). Yield optimization requires monitoring reaction progress via HPLC or TLC to minimize hydrolysis byproducts . For stereochemical control, chiral auxiliaries or resolution techniques (e.g., crystallization with chiral amines) may be employed .

Q. How can researchers confirm the stereochemical configuration of (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is used to assign stereochemistry based on coupling constants and NOE effects. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] at 217.0844 for CHO). X-ray crystallography provides definitive structural validation if single crystals are obtainable .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent ester hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions. Safety data sheets recommend using PPE (gloves, goggles) during handling due to potential irritant properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments of (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester when using different analytical techniques?

- Methodological Answer : Discrepancies between HPLC, GC, or titration methods often arise from co-eluting impurities or degradation products. Cross-validate results using orthogonal techniques:

- HPLC with chiral columns to separate enantiomers.

- Ion Chromatography (IC) to detect residual acids from incomplete esterification.

- Karl Fischer titration to quantify water content, which may hydrolyze the ester .

Q. What strategies mitigate solubility challenges when formulating this compound for catalytic or biological studies?

- Methodological Answer : The ester’s low aqueous solubility can be addressed via:

- Co-solvent systems (e.g., DMSO/water mixtures).

- Micellar encapsulation using nonionic surfactants (e.g., Tween-80).

- Derivatization with hydrophilic groups (e.g., PEGylation) without altering the core structure .

Q. How does the spatial arrangement of the ester group influence reactivity in asymmetric catalysis or enzyme inhibition studies?

- Methodological Answer : The (1R,3S) configuration creates distinct steric and electronic environments. Computational modeling (DFT or MD simulations) predicts interaction sites with catalytic pockets. Experimental validation involves:

- Kinetic studies comparing activity with diastereomers.

- X-ray crystallography of enzyme-inhibitor complexes to map binding modes .

Q. What mechanistic insights explain the compound’s stability under thermal stress during reaction optimization?

- Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) identify decomposition thresholds (>150°C). Stability is enhanced by electron-withdrawing ester groups, which reduce susceptibility to oxidation. For reactions requiring high temperatures, inert solvents (e.g., DMF) and radical inhibitors (e.g., BHT) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.